molecular formula C5H13Cl2N3 B1379157 Pyrrolidine-2-carboximidamide dihydrochloride CAS No. 1461713-36-9

Pyrrolidine-2-carboximidamide dihydrochloride

Cat. No.: B1379157
CAS No.: 1461713-36-9
M. Wt: 186.08 g/mol
InChI Key: RFJQXXLHUKKMEZ-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carboximidamide dihydrochloride (CAS 1461713-36-9) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a guanidine group, which is known for strong hydrogen bonding, a property that can significantly improve the bioavailability and target binding affinity of drug candidates . This compound is primarily utilized as a key building block in the synthesis of protease inhibitors and antiviral agents . Researchers employ it to modify peptide-like structures, optimizing drug candidates for enhanced metabolic stability and receptor binding affinity, particularly in the development of therapies targeting infectious diseases . The product is supplied with a high purity of 95% and has a molecular weight of 186.08 g/mol . It is recommended for storage at room temperature. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyrrolidine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.2ClH/c6-5(7)4-2-1-3-8-4;;/h4,8H,1-3H2,(H3,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJQXXLHUKKMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carboximidamide dihydrochloride can be synthesized through the reaction of pyrrolidine with cyanamide in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2-carboximidamide dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrrolidine derivatives, including pyrrolidine-2-carboximidamide dihydrochloride, have been extensively studied for their potential in drug discovery. Notable applications include:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Compounds derived from pyrrolidine structures have been developed as selective inhibitors of nNOS, which is implicated in various neurological disorders. These inhibitors show promise in preclinical models for conditions such as stroke and neurodegenerative diseases .
  • Dual Activity on Voltage-Gated Calcium Channels and Opioid Receptors : Research indicates that this compound exhibits dual activity on the α2δ subunit of voltage-gated calcium channels (VGCC) and the μ-opioid receptor (MOR). This dual mechanism suggests potential applications in pain management therapies .
  • Bioactive Molecules : Pyrrolidine derivatives have been incorporated into bioactive molecules that target specific receptors, such as peroxisome proliferator-activated receptors (PPARs). These compounds have shown efficacy in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes .

Polymer Development

The compound is also significant in the field of materials science, particularly in developing novel polymers:

  • Renewable Thermosetting Resins : Pyrrolidine-based building blocks are being investigated for their use in synthesizing bio-based thermosetting resins. These resins exhibit enhanced curing rates and mechanical performance compared to traditional materials. The study emphasizes the importance of green chemistry principles during the synthesis process .
  • Adhesive Applications : The potential of pyrrolidine-derived resins as adhesives has been explored, highlighting their favorable adhesion properties to various substrates, including metals and PLA (polylactic acid). This opens avenues for environmentally friendly adhesive formulations that can be recycled or degraded enzymatically at the end of their life cycle .

Case Study 1: nNOS Inhibitors

A series of pyrrolidine derivatives were synthesized and tested for their inhibitory activity against nNOS. The results indicated that certain modifications to the pyrrolidine ring significantly enhanced selectivity and potency, making them promising candidates for further development in treating neurodegenerative disorders .

Case Study 2: Bioactive PPAR Agonists

Research conducted on pyrrolidine-3-carboxylic acid derivatives demonstrated their ability to act as dual agonists for PPARα and PPARγ. These compounds showed low nanomolar EC50 values in reducing fasting glucose levels in diabetic models, indicating their therapeutic potential in metabolic diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistrynNOS inhibitors for neurological disordersSelective inhibition with promising preclinical results
Pain ManagementDual activity on VGCC and MORPotential for effective pain relief therapies
Polymer ScienceDevelopment of renewable thermosetting resinsEnhanced curing rates and mechanical performance; environmentally friendly properties
AdhesivesUse of pyrrolidine-derived resins as adhesivesExcellent adhesion to metals and PLA; potential for recycling

Mechanism of Action

The mechanism of action of pyrrolidine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(S)-1-(4-Dodecylbenzoyl)pyrrolidine-2-carboximidamide Hydrochloride

  • Core Structure : Pyrrolidine with a 4-dodecylbenzoyl substituent and carboximidamide group.
  • Key Properties :
    • Selectivity : Exhibits high selectivity for sphingosine kinase 1 (SphK1) (Ki = 0.10 μM) over SphK2 (Ki = 1.50 μM) .
    • Mechanism : Inhibits SphK1, reducing sphingosine-1-phosphate (S1P) levels and modulating Akt/ERK signaling in leukemia models .
  • Applications : Investigated for anticancer therapeutics, contrasting with the unmodified this compound, which lacks the lipophilic dodecylbenzoyl group and associated kinase specificity.

(2S,4R)-4-Hydroxy-pyrrolidine-2-carboximidamide Derivatives

  • Core Structure : Pyrrolidine with hydroxyl and bulky benzyl substituents (e.g., 4-(4-methylthiazol-5-yl)benzyl group) .
  • Key Properties :
    • Bioactivity : Designed for targeted kinase inhibition (e.g., in oncology).
    • Structural Impact : Hydroxyl and aromatic groups enhance binding affinity to kinase active sites, unlike the simpler dihydrochloride salt.

Heterocyclic Carboximidamides with Different Cores

Pyridine-2-carboximidamidate Chloride Monohydrate

  • Core Structure : Pyridine ring with carboximidamide group.
  • Key Properties: Antibacterial Activity: Demonstrates potent antibacterial effects due to planar pyridine ring facilitating DNA intercalation . Crystallography: Nonplanar C(NH₂)₂ groups in crystal structure, contrasting with pyrrolidine’s conformational flexibility .
  • Applications : Coordination chemistry and antimicrobial research, diverging from pyrrolidine derivatives’ focus on kinase modulation.

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

  • Core Structure : Six-membered piperidine ring with pyrimidinyl substituent.
  • Key Properties :
    • Solubility : Dihydrochloride salt improves aqueous solubility, similar to this compound.
    • Safety : Classified as sensitizing, requiring strict handling protocols .

Dihydrochloride Salts with Non-Carboximidamide Functional Groups

DAPI (4',6-Diamidino-2-phenylindole) Dihydrochloride

  • Core Structure: Indole with diamidino groups.
  • Key Properties :
    • DNA Binding : Excitation/emission at 358/454 nm (DNA complex) enables fluorescent labeling .
    • Stability : Light-sensitive; requires storage at -20°C, unlike pyrrolidine derivatives .
  • Applications : Nucleic acid staining in microscopy, unrelated to pyrrolidine-based compounds’ enzymatic inhibition roles.

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

  • Core Structure : Linear aliphatic amines.
  • Key Properties :
    • Natural Occurrence : Produced via decarboxylation in foods; monitored for toxicity .
    • Preparation : Dissolved in water for analytical standards, similar to dihydrochloride salt solubility .

S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride

  • Core Structure: Pseudothiourea with dimethylaminoethyl group.
  • Regulatory Status : Severely restricted due to sensitizing properties .
  • Contrast : this compound lacks such restrictions, highlighting its safer profile for research use .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Biological Activity Ki/IC₅₀ (μM) Applications
This compound Pyrrolidine Carboximidamide Enzyme intermediate N/A Medicinal chemistry research
(S)-1-(4-Dodecylbenzoyl)pyrrolidine-2-carboximidamide HCl Pyrrolidine 4-Dodecylbenzoyl SphK1 inhibition 0.10 (SphK1) Anticancer research
DAPI dihydrochloride Indole Diamidino groups DNA intercalation N/A Fluorescent microscopy
Pyridine-2-carboximidamidate chloride Pyridine Carboximidamide Antibacterial N/A Coordination chemistry

Biological Activity

Pyrrolidine-2-carboximidamide dihydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications, supported by case studies and research findings.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives are known for their versatility in drug discovery, often serving as scaffolds for various bioactive compounds. The unique structural features of pyrrolidine allow for modifications that enhance biological activity against multiple targets, including cancer cells and microbial pathogens .

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, particularly in targeting specific cancer cell lines. For instance, compounds derived from pyrrolidine have shown significant cytotoxic effects against human lung adenocarcinoma (A549) cells. The effectiveness of these compounds often correlates with their structural variations:

CompoundIC50 (µM)Cell Line
Compound 210.011A549
Compound 200.024A549
Cisplatin10.0A549

These results indicate that certain substitutions on the pyrrolidine ring can enhance potency while minimizing toxicity to non-cancerous cells .

2. Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The presence of specific functional groups within the pyrrolidine framework has been linked to increased efficacy against Gram-positive pathogens:

CompoundActivity AgainstReference
Compound 21MRSA
Compound 18Multidrug-resistant S. aureus

The ability of these compounds to inhibit bacterial growth suggests their potential as lead candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrrolidine ring significantly influence biological activity. Factors such as steric hindrance, electronic effects, and conformational flexibility play crucial roles in determining the interaction between the compound and its biological targets .

For example:

  • Cis-4-CF3 substituents on the pyrrolidine scaffold enhance agonistic activity towards G protein-coupled receptors.
  • Amino group variations affect cytotoxicity profiles, with free amino groups generally leading to higher anticancer activities compared to acetylamino derivatives .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of pyrrolidine derivatives:

Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrrolidine derivatives for their anticancer properties using MTT assays on A549 cells. The results showed that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting enhanced efficacy and selectivity .

Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial activity of pyrrolidine derivatives against resistant S. aureus strains. The study found that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics, highlighting their potential role in overcoming resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine-2-carboximidamide dihydrochloride
Reactant of Route 2
Pyrrolidine-2-carboximidamide dihydrochloride

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